molecular formula C24H24N2O B14914353 Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide

Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide

Katalognummer: B14914353
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: PNMHVDGRJONPAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide is a compound that features a central oxygen atom bonded to two phenyl rings, each substituted with a 2,5-dimethyl-1-pyrrolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide typically involves the reaction of 4-bromo-2,5-dimethylpyrrole with a phenol derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce costs are common strategies in industrial settings. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolyl groups can yield pyrrole oxides, while substitution reactions on the phenyl rings can introduce various functional groups, enhancing the compound’s properties .

Wissenschaftliche Forschungsanwendungen

Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolyl groups can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide is unique due to the presence of both pyrrolyl and phenyl groups, which confer distinct electronic and steric properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C24H24N2O

Molekulargewicht

356.5 g/mol

IUPAC-Name

1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]phenyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C24H24N2O/c1-17-5-6-18(2)25(17)21-9-13-23(14-10-21)27-24-15-11-22(12-16-24)26-19(3)7-8-20(26)4/h5-16H,1-4H3

InChI-Schlüssel

PNMHVDGRJONPAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=CC=C4C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.